molecular formula C11H13BrN2 B8673704 1h-Indazole,4-bromo-1-methyl-5-(1-methylethyl)-

1h-Indazole,4-bromo-1-methyl-5-(1-methylethyl)-

Cat. No. B8673704
M. Wt: 253.14 g/mol
InChI Key: PGLLLRXIMBKIMY-UHFFFAOYSA-N
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Patent
US06858637B2

Procedure details

A solution of 4-bromo-5-isopropylindazole (27) (488 mg, 2.04 mmol) in 5 ml of anhydrous DMF is added to a suspension of sodium hydride (122 mg, 60% in mineral oil, 3.06 mmol, 1.5 eq.) in 5 ml of DMF under nitrogen at 0° C. The resulting mixture is stirred at 0° C. for 30 minutes, then warmed to room temperature. After stirring at room temperature for an additional 2 hours, the reaction mixture is cooled to 0° C., and iodomethane (318 mg, 2.24 mmol, 1.1 eq.) is added dropwise, the mixture is stirred at 0° C. for 2 hours, then warmed to room temperature, and stirred overnight. The reaction mixture is poured into 30 ml of ice-water, extracted with ethyl acetate (30 ml×3), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated and the product is purified via flash chromatography to give 340 mg of 4-bromo-5-isopropyl-1-methylindazole 1H NMR (400 MHz, CDCl3) 7.95 (1H, s), 7.31 (2H, S), 4.05 (3H, S), 3.55 (1H, m), 1.27 (6H, d, J=6.8Hz). MS (+VE) m/z 253(M+). 165 mg of 4-bromo-5-isopropyl-2-methylindazole (28). 1H NMR (400 MHz, CDCl3) δ 7.82 (1H, s), 7.59 (1H, d, J=9.2 Hz), 7.21 (1H, d, J=8.8 Hz), 4.16 (3H, s), 3.50 (1H, m), 1.21 (6H, d, J=6.8 Hz). MS (+VE) m/z 253(M+).
Quantity
488 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.[H-].[Na+].I[CH3:17]>CN(C=O)C>[Br:1][C:2]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][N:6]2[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
488 mg
Type
reactant
Smiles
BrC1=C2C=NNC2=CC=C1C(C)C
Name
Quantity
122 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
318 mg
Type
reactant
Smiles
IC
Step Three
Name
ice water
Quantity
30 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
After stirring at room temperature for an additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to 0° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred at 0° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 ml×3)
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the product is purified via flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2C=NN(C2=CC=C1C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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